4,5,8-Trimethylquinolin-2-ol
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Overview
Description
4,5,8-Trimethylquinolin-2-ol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to exhibit diverse biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The specific interactions of 4,5,8-Trimethylquinolin-2-ol with its targets and the resulting changes are subjects of ongoing research.
Preparation Methods
The synthesis of 4,5,8-Trimethylquinolin-2-ol can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis, clay catalysts, or solvent-free conditions can enhance the efficiency and yield of the reaction . Industrial production methods often involve the use of recyclable catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
4,5,8-Trimethylquinolin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
4,5,8-Trimethylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,5,8-Trimethylquinolin-2-ol can be compared with other quinoline derivatives such as 4,6,8-trimethylquinolin-2-ol and this compound While these compounds share a similar core structure, their unique substituents and functional groups confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5,8-trimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUGOXHPDJPRLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296527 |
Source
|
Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53761-43-6 |
Source
|
Record name | NSC109754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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